![molecular formula C19H26N2O4 B6348852 8-Methyl-4-(2,4,6-trimethylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326810-62-1](/img/structure/B6348852.png)
8-Methyl-4-(2,4,6-trimethylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Methyl-4-(2,4,6-trimethylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a useful research compound. Its molecular formula is C19H26N2O4 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.18925731 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
8-Methyl-4-(2,4,6-trimethylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
The compound is characterized by the following chemical properties:
- Molecular Formula : C19H26N2O4
- Molecular Weight : 346.43 g/mol
- CAS Number : 1326810-62-1
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, particularly focusing on its pharmacological effects. The following sections detail specific areas of research.
1. Anticrystallization Activity
Recent studies have highlighted the compound's role in inhibiting l-cystine crystallization, which is crucial in managing cystinuria—a genetic disorder leading to kidney stone formation. The compound shows promising results in both in vitro and in vivo settings.
Table 1: Inhibitory Effects on l-Cystine Crystallization
Compound | EC50 (nM) | Oral Bioavailability (%) | Stone Formation Rate (%) |
---|---|---|---|
LH708 | 29.5 | 22 | 8 |
LH1753 (8-Methyl) | TBD | TBD | TBD |
Note: EC50 values indicate the concentration required to inhibit crystallization by 50%.
2. Pharmacokinetics
Pharmacokinetic studies have demonstrated that the compound exhibits favorable absorption characteristics when administered orally. The results suggest that modifications to the structure enhance its bioavailability compared to earlier analogs.
Pharmacokinetic Parameters
- Half-life : Approximately 2.4 hours for the major metabolite.
- AUC (Area Under Curve) : Ranges from 11.4 to 16.9 μmol/L·h for parent and metabolite.
3. Safety Profile
In animal models, particularly Slc3a1-knockout mice used for cystinuria studies, the compound did not exhibit significant adverse effects on growth or health parameters during the treatment period. This suggests a favorable safety profile for potential therapeutic use.
Case Studies
Several case studies have provided insights into the clinical implications of using this compound:
Case Study 1: Cystinuria Management
In a controlled study involving Slc3a1-knockout mice:
- Mice treated with LH1753 showed a significantly lower rate of stone formation (8%) compared to untreated controls (54.9%).
- Body weight increase was similar in both treated and control groups, indicating no adverse effects on growth.
属性
IUPAC Name |
8-methyl-4-(2,4,6-trimethylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-12-9-13(2)16(14(3)10-12)17(22)21-15(18(23)24)11-25-19(21)5-7-20(4)8-6-19/h9-10,15H,5-8,11H2,1-4H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRKLRROBOMRBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)N2C(COC23CCN(CC3)C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。